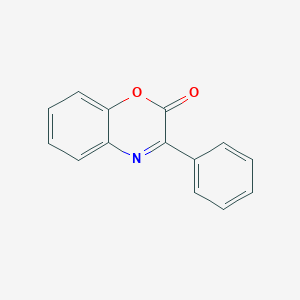
2H-1,4-Benzoxazin-2-one, 3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-2H-1,4-benzoxazin-2-one is a heterocyclic compound that belongs to the benzoxazinone family. These compounds are known for their diverse biological activities and applications in pharmaceuticals and materials science. The core structure of benzoxazinones is found in various natural products and synthetic drugs, making them significant in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Phenyl-2H-1,4-benzoxazin-2-one involves the reaction of α-phenylglyoxylic acid with ortho-aminophenol. This reaction is typically catalyzed by ammonium niobium oxalate (ANO) and carried out in polyethylene glycol (PEG-400) as the solvent . Another method includes microwave-assisted, palladium-catalyzed regioselective halogenation using N-halosuccinimide .
Industrial Production Methods
Industrial production methods for 3-Phenyl-2H-1,4-benzoxazin-2-one are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-2H-1,4-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions to form peroxides.
Reduction: Reduction reactions can modify the benzoxazinone ring, although specific conditions and reagents are less commonly reported.
Substitution: Halogenation reactions using N-halosuccinimide are common, leading to regioselective halogenated products.
Common Reagents and Conditions
Oxidation: Mild oxidizing agents are used for peroxidation.
Substitution: N-halosuccinimide in the presence of a palladium catalyst is used for halogenation.
Major Products
Aplicaciones Científicas De Investigación
3-Phenyl-2H-1,4-benzoxazin-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Phenyl-2H-1,4-benzoxazin-2-one involves its interaction with specific molecular targets and pathways. The nitrogen atom in the heterocyclic ring plays a crucial role in directing regioselective reactions, which can be exploited in drug design and development . The compound’s bioactivity is attributed to its ability to interact with various biological targets, although detailed pathways are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Nitro-3-phenyl-2H-1,4-benzoxazin-2-one
- 6-Chloro-3-phenyl-2H-1,4-benzoxazin-2-one
- 3-Chloro-2H-1,4-benzoxazin-2-one
- 6,8-Dichloro-2H-1,4-benzoxazin-3(4H)-one
Uniqueness
3-Phenyl-2H-1,4-benzoxazin-2-one is unique due to its specific substitution pattern and the presence of a phenyl group, which enhances its biological activity and makes it a valuable scaffold in medicinal chemistry .
Propiedades
Número CAS |
27990-57-4 |
|---|---|
Fórmula molecular |
C14H9NO2 |
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
3-phenyl-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C14H9NO2/c16-14-13(10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)17-14/h1-9H |
Clave InChI |
YYPMRNQIJSHAEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


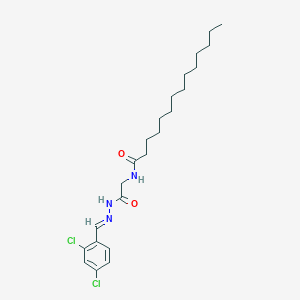
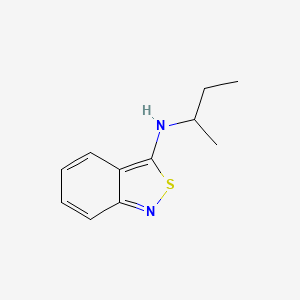
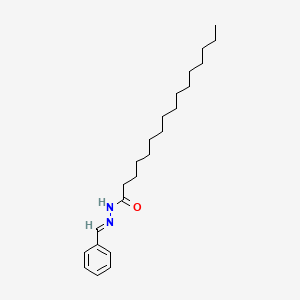
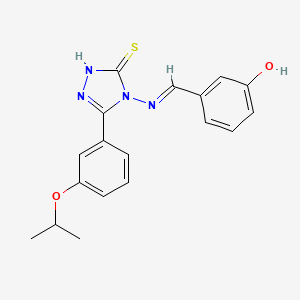
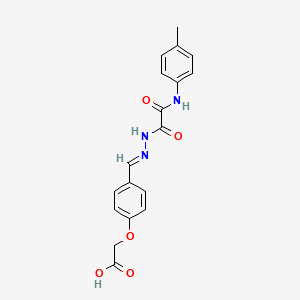
![N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12011613.png)
![[1-[(E)-[[2-[(4-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12011617.png)
![3-[(5Z)-5-(1-{2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]propanoic acid](/img/structure/B12011622.png)
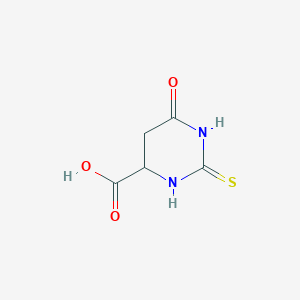
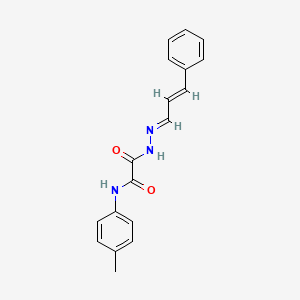
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12011632.png)
![4-chloro-N'-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethylidene}benzohydrazide](/img/structure/B12011636.png)
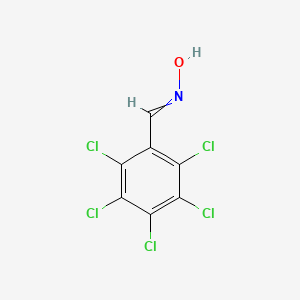
![Isopropyl 2-(1-butyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12011662.png)
